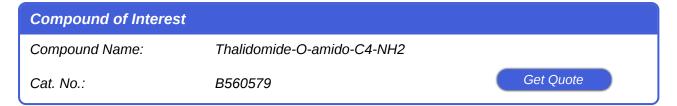


Physicochemical Properties of Thalidomide-Oamido-C4-NH2 Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-O-amido-C4-NH2 hydrochloride is a crucial bifunctional molecule in the rapidly advancing field of targeted protein degradation. As a ligand-linker conjugate, it incorporates the Thalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and is connected via a C4 amido linker to a terminal primary amine. This terminal amine serves as a versatile chemical handle for conjugation to a target protein ligand, forming a Proteolysis Targeting Chimera (PROTAC). PROTACs are engineered molecules that hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. A thorough understanding of the physicochemical properties of Thalidomide-O-amido-C4-NH2 hydrochloride is paramount for its effective application in PROTAC synthesis, influencing factors such as reaction kinetics, solubility, and bioavailability of the final degrader molecule. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its role in the PROTAC signaling pathway.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **Thalidomide-O-amido-C4-NH2** hydrochloride. It is important to note that while some data is readily available from suppliers, specific experimental values for properties such as melting point and pKa for this particular research chemical are not widely published.



Property	Value	Source/Method
CAS Number	2245697-86-1	Chemical Suppliers
Molecular Formula	C19H23CIN4O6	Chemical Suppliers
Molecular Weight	438.87 g/mol	Calculated
Appearance	White to off-white solid	Chemical Suppliers
Solubility	Soluble in DMSO	Chemical Suppliers
Melting Point	Not experimentally determined in available literature. Likely lower than Thalidomide (269- 271 °C).	Inferred
pKa (Primary Amine)	Estimated ~10.4-10.6 (for the terminal primary amine)	Predicted
Storage Conditions	Store at -20°C, sealed and protected from light and moisture.	Chemical Suppliers

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of amine hydrochloride compounds like **Thalidomide-O-amido-C4-NH2** hydrochloride.

Determination of Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Determination

Sample Preparation: A small amount of the dry, solid Thalidomide-O-amido-C4-NH2
hydrochloride is finely powdered. The open end of a glass capillary tube is tapped into the



powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

 Apparatus Setup: The packed capillary tube is placed into a calibrated melting point apparatus.

Measurement:

- Initial Rapid Heating: The sample is heated at a rapid rate (10-20 °C/min) to determine an approximate melting range.
- Precise Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.
- Data Recording: The temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ T₂. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Aqueous Solubility

Solubility is a crucial parameter for any compound intended for biological research, affecting its handling, formulation, and bioavailability.

Methodology: Shake-Flask Method

- Preparation of Saturated Solution: An excess amount of Thalidomide-O-amido-C4-NH2
 hydrochloride is added to a known volume of deionized water (or a relevant buffer, e.g., PBS
 pH 7.4) in a sealed vial.
- Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 The continued presence of undissolved solid should be visually confirmed.
- Sample Separation: The suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered through a 0.22 μ m syringe filter to remove all undissolved solid.



- Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - A calibration curve is first generated using standard solutions of known concentrations.
 - The concentration of the filtered sample is then calculated based on this calibration curve.
- Reporting: The solubility is reported in units such as mg/mL or μg/mL.

Determination of pKa

The acid dissociation constant (pKa) of the terminal primary amine is critical for understanding its ionization state at physiological pH, which influences its binding interactions and cell permeability.

Methodology: Potentiometric Titration

- Sample Preparation: A precise weight of Thalidomide-O-amido-C4-NH2 hydrochloride is dissolved in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low.
- Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the amine has been neutralized). This can be found from the midpoint of the steepest part of the titration curve or by calculating the first derivative of the curve.

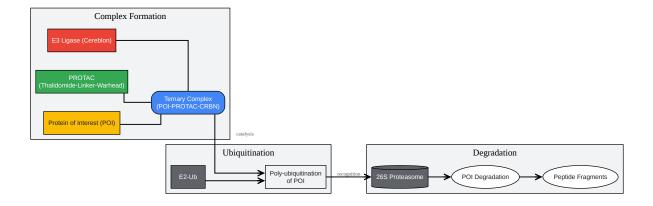
Role in PROTAC-Mediated Protein Degradation



Thalidomide-O-amido-C4-NH2 hydrochloride functions as a key building block for PROTACs. The thalidomide portion acts as a molecular glue to recruit the E3 ubiquitin ligase Cereblon. The terminal amine allows for the covalent attachment of a ligand for a specific protein of interest. The resulting PROTAC molecule then orchestrates the degradation of this target protein.

Signaling Pathway and Experimental Workflow

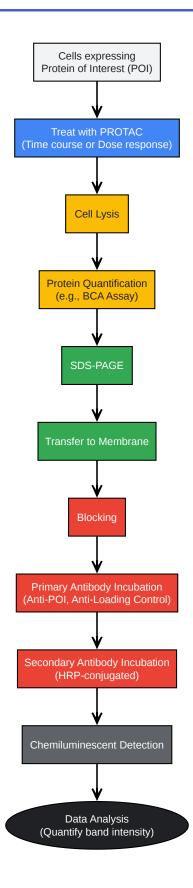
The following diagrams illustrate the general mechanism of action for a PROTAC synthesized using this compound and a typical experimental workflow to confirm its activity.



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Caption: PROTAC Mechanism of Action.





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Caption: Western Blot Workflow for PROTAC Activity.



Conclusion

Thalidomide-O-amido-C4-NH2 hydrochloride is a fundamental research tool for the development of novel therapeutics based on targeted protein degradation. While comprehensive experimental data for this specific molecule is not fully available in the public domain, this guide provides the core known properties and outlines robust, standard protocols for the experimental determination of its key physicochemical characteristics. A thorough characterization of these properties is a critical step in the rational design and optimization of effective and potent PROTAC molecules, ultimately accelerating the journey from chemical synthesis to biological validation and therapeutic application.

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